1',2'-diepi-ent-Ticagrelor-d7 1',2'-diepi-ent-Ticagrelor-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210286
InChI:
SMILES:
Molecular Formula: C₂₃H₂₁D₇F₂N₆O₄S
Molecular Weight: 529.61

1',2'-diepi-ent-Ticagrelor-d7

CAS No.:

Cat. No.: VC0210286

Molecular Formula: C₂₃H₂₁D₇F₂N₆O₄S

Molecular Weight: 529.61

* For research use only. Not for human or veterinary use.

1',2'-diepi-ent-Ticagrelor-d7 -

Specification

Molecular Formula C₂₃H₂₁D₇F₂N₆O₄S
Molecular Weight 529.61

Introduction

Chemical Properties and Structural Characteristics

Basic Chemical Data

1',2'-diepi-ent-Ticagrelor-d7 possesses defined chemical properties that are essential for its research applications. The compound's key properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC₂₃H₂₁D₇F₂N₆O₄S
Molecular Weight529.61 g/mol
Chemical Composition23H, 21D, 7F, 2N, 6O, 4S
CAS NumberNot specified for diepi variant
Related CAS (Ticagrelor-d7)1265911-55-4
Alternate CAS (non-deuterated)274693-27-5
Typical Purity>95% (HPLC)
Isotopic Enrichment>95%

The molecular structure of 1',2'-diepi-ent-Ticagrelor-d7 contains several functional groups including hydroxyl groups, a triazolopyrimidine core, and a thioether linkage. The compound also features a cyclopentane ring with specific stereochemistry, a cyclopropyl group, and a difluorophenyl moiety, all contributing to its complex three-dimensional structure and specific research applications .

Structural Representation

The structure of 1',2'-diepi-ent-Ticagrelor-d7 can be represented using specialized chemical notation systems that capture its stereochemistry and atomic connectivity. The SMILES notation for the compound is:
O[C@H]1C@HO

This complex notation encodes the specific three-dimensional arrangement of atoms, including the seven deuterium atoms (represented as [2H]) in the propyl chain attached to the sulfur atom. The chirality markers (@H) indicate specific stereochemical configurations at various carbon centers, reflecting the "diepi-ent" nature of this compound compared to standard ticagrelor .

Comparative Analysis with Standard Ticagrelor

Structural Differences

1',2'-diepi-ent-Ticagrelor-d7 differs from standard ticagrelor in three key aspects:

These structural differences create a distinct chemical entity that maintains similar physiochemical properties to standard ticagrelor but can be differentiated through analytical techniques such as mass spectrometry, making it valuable for research applications .

Research Applications and Significance

Analytical Chemistry Applications

1',2'-diepi-ent-Ticagrelor-d7 serves as an important tool in analytical chemistry, particularly for the development and validation of methods for detecting and quantifying ticagrelor in biological samples. The deuterium labeling creates a mass shift that can be precisely detected using mass spectrometry, while maintaining almost identical chromatographic behavior to the non-deuterated compound .

This property makes 1',2'-diepi-ent-Ticagrelor-d7 particularly valuable as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. When added to biological samples at a known concentration, it allows for accurate quantification of ticagrelor levels while compensating for variations in sample preparation and instrument response .

The high isotopic enrichment (>95%) ensures minimal interference from naturally occurring isotopes, improving the accuracy of analytical methods . The stereochemical differences ("diepi-ent") may also provide subtle chromatographic separation from the parent compound when needed for specific analytical challenges.

The seven deuterium atoms incorporated into the propyl chain create a stable isotopic signature that enables precise tracking and quantification in complex biological matrices. Meanwhile, the modified stereochemistry ("diepi-ent") creates a distinct chemical entity that can serve as a reference standard, control, or comparative tool in various research contexts.

As pharmaceutical research continues to advance, specialized compounds like 1',2'-diepi-ent-Ticagrelor-d7 will remain important for developing analytical methods, understanding drug metabolism, and exploring structure-activity relationships that ultimately contribute to the development of safer and more effective medications for treating cardiovascular conditions.

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